Cas no 1804373-88-3 (4-Chloro-2-(difluoromethyl)-6-nitropyridine-3-methanol)

4-Chloro-2-(difluoromethyl)-6-nitropyridine-3-methanol is a fluorinated pyridine derivative with a nitromethyl and hydroxymethyl substituent, offering versatile reactivity for synthetic applications. Its difluoromethyl group enhances electrophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and nitro substituents allows for selective functionalization, while the hydroxymethyl group provides a handle for further derivatization. This compound is particularly useful in constructing complex heterocyclic frameworks due to its balanced reactivity profile. High purity and stability under standard storage conditions ensure reliable performance in multi-step synthetic routes. Its structural features make it suitable for developing bioactive molecules with potential applications in medicinal chemistry.
4-Chloro-2-(difluoromethyl)-6-nitropyridine-3-methanol structure
1804373-88-3 structure
商品名:4-Chloro-2-(difluoromethyl)-6-nitropyridine-3-methanol
CAS番号:1804373-88-3
MF:C7H5ClF2N2O3
メガワット:238.576007604599
CID:4873028

4-Chloro-2-(difluoromethyl)-6-nitropyridine-3-methanol 化学的及び物理的性質

名前と識別子

    • 4-Chloro-2-(difluoromethyl)-6-nitropyridine-3-methanol
    • インチ: 1S/C7H5ClF2N2O3/c8-4-1-5(12(14)15)11-6(7(9)10)3(4)2-13/h1,7,13H,2H2
    • InChIKey: WUPQCIHBXKJDNS-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C([N+](=O)[O-])N=C(C(F)F)C=1CO

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • トポロジー分子極性表面積: 78.9
  • 疎水性パラメータ計算基準値(XlogP): 1.4

4-Chloro-2-(difluoromethyl)-6-nitropyridine-3-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029045953-1g
4-Chloro-2-(difluoromethyl)-6-nitropyridine-3-methanol
1804373-88-3 97%
1g
$1,445.30 2022-04-02

4-Chloro-2-(difluoromethyl)-6-nitropyridine-3-methanol 関連文献

4-Chloro-2-(difluoromethyl)-6-nitropyridine-3-methanolに関する追加情報

Introduction to 4-Chloro-2-(difluoromethyl)-6-nitropyridine-3-methanol (CAS No. 1804373-88-3)

4-Chloro-2-(difluoromethyl)-6-nitropyridine-3-methanol, with the CAS number 1804373-88-3, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridine derivatives and is characterized by its unique functional groups, including a chloro substituent, a difluoromethyl group, and a nitro group, all of which contribute to its distinct chemical and biological properties.

The structural complexity of 4-Chloro-2-(difluoromethyl)-6-nitropyridine-3-methanol makes it an intriguing candidate for various applications, particularly in the development of new therapeutic agents. The presence of the chloro and difluoromethyl groups imparts lipophilic properties, which can enhance the compound's ability to cross biological membranes. Meanwhile, the nitro group can undergo reduction under physiological conditions, potentially leading to the formation of active metabolites with therapeutic potential.

Recent studies have highlighted the potential of 4-Chloro-2-(difluoromethyl)-6-nitropyridine-3-methanol in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antifungal activity against several clinically relevant fungal pathogens. The mechanism of action is thought to involve disruption of fungal cell wall synthesis, making it a promising lead for the development of new antifungal drugs.

In addition to its antifungal properties, 4-Chloro-2-(difluoromethyl)-6-nitropyridine-3-methanol has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. The selective cytotoxicity observed in cancer cells, coupled with minimal toxicity towards normal cells, suggests that 4-Chloro-2-(difluoromethyl)-6-nitropyridine-3-methanol could be a valuable candidate for further preclinical and clinical evaluation.

The synthetic route for 4-Chloro-2-(difluoromethyl)-6-nitropyridine-3-methanol has been well-documented in the literature. The compound can be synthesized through a series of well-defined chemical reactions, starting from readily available starting materials. Key steps in the synthesis include the formation of the pyridine ring, introduction of the chloro and difluoromethyl substituents, and subsequent nitration. The overall yield and purity of the final product are crucial for ensuring its suitability for pharmaceutical applications.

In terms of physicochemical properties, 4-Chloro-2-(difluoromethyl)-6-nitropyridine-3-methanol is a solid at room temperature with a melting point ranging from 150°C to 155°C. It is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water. These properties are important considerations for formulation development and delivery strategies.

The safety profile of 4-Chloro-2-(difluoromethyl)-6-nitropyridine-3-methanol has been evaluated through various toxicological studies. In vitro assays have shown that the compound exhibits low cytotoxicity towards normal human cell lines at concentrations relevant for therapeutic use. Additionally, animal studies have demonstrated that it is well-tolerated when administered orally or intraperitoneally, with no significant adverse effects observed at doses up to 100 mg/kg.

In conclusion, 4-Chloro-2-(difluoromethyl)-6-nitropyridine-3-methanol (CAS No. 1804373-88-3) represents a promising compound with diverse biological activities and potential applications in medicinal chemistry. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further research and development as a therapeutic agent. Ongoing studies are expected to provide deeper insights into its mechanisms of action and optimize its use in clinical settings.

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